(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine

Description

Structural Characteristics and Nomenclature

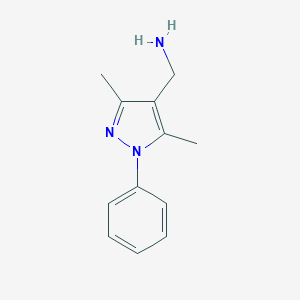

The systematic nomenclature of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine reflects the International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The compound's molecular formula C₁₂H₁₅N₃ indicates a molecular weight of 201.27 g/mol, positioning it within the range typical for small molecule pharmaceutical intermediates and research compounds. The structural architecture begins with the pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, which provides the fundamental electronic and geometric framework for the entire molecule.

The substitution pattern reveals sophisticated structural design principles, with methyl groups strategically placed at positions 3 and 5 of the pyrazole ring to modulate electronic density and steric environment. The phenyl substituent at position 1 introduces aromatic character and extends the molecular framework, potentially enhancing π-π interactions and membrane permeability characteristics. The methylamine group at position 4 represents a particularly important structural feature, as it introduces both hydrogen bond donor and acceptor capabilities while providing a site for potential further chemical modification.

The three-dimensional molecular geometry of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine reflects the planar nature of the pyrazole ring system, consistent with established crystallographic data for similar compounds. The planarity of the heterocyclic core facilitates conjugation effects and influences the overall electronic distribution throughout the molecule. This geometric arrangement has implications for both chemical reactivity and potential biological interactions, as the planar aromatic system can participate in π-stacking interactions with biological targets or other aromatic molecules.

Position of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine occupies a distinctive position as a multiply-substituted azole derivative that exemplifies the sophisticated approaches to heterocyclic modification developed over the past century. The compound represents an intersection of classical pyrazole chemistry with contemporary synthetic strategies, demonstrating how fundamental heterocyclic scaffolds can be systematically modified to achieve specific molecular properties and potential applications. This positioning reflects the evolution of heterocyclic chemistry from simple ring systems to complex, multi-functional molecules designed for targeted research applications.

The compound's classification as a substituted pyrazole places it within the azole family, a group of five-membered heterocycles containing one or more nitrogen atoms. Pyrazoles specifically contain two adjacent nitrogen atoms, distinguishing them from other azoles such as imidazoles, oxazoles, and thiazoles. This structural feature imparts unique electronic properties to the ring system, including the ability to exist in tautomeric forms and to participate in distinctive chemical reactions. The specific substitution pattern in (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine represents an advanced example of how these fundamental properties can be modulated through strategic structural modifications.

The methylamine substituent at position 4 is particularly significant from a heterocyclic chemistry perspective, as it introduces a primary amine functionality that can participate in hydrogen bonding, serve as a nucleophilic center, and provide opportunities for further chemical elaboration. This functional group positioning demonstrates understanding of regioselectivity principles in pyrazole chemistry, where the electronic properties of the heterocyclic ring influence the reactivity and accessibility of different substitution positions. The combination of electron-donating methyl groups and the electron-withdrawing effect of the nitrogen atoms creates a complex electronic environment that influences both the chemical behavior and potential biological activity of the compound.

Historical Development of Pyrazole Derivatives in Scientific Research

The historical trajectory of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized and characterized the parent pyrazole compound, establishing the foundation for what would become one of the most important classes of heterocyclic compounds in medicinal chemistry. Knorr's pioneering work not only introduced the pyrazole structure to the scientific community but also developed synthetic methodologies that continue to influence contemporary approaches to pyrazole synthesis. The classical Knorr pyrazole synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a cornerstone method for preparing substituted pyrazoles and likely contributed to the synthetic pathways used for compounds like (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine.

The early 20th century witnessed significant expansion in pyrazole research, driven initially by the discovery of phenazone as the first commercially available pyrazole-based antipyretic agent. This breakthrough demonstrated the therapeutic potential of pyrazole derivatives and catalyzed systematic investigation into structure-activity relationships within this chemical class. Subsequent decades saw the development of numerous pyrazole-containing pharmaceuticals, including phenylbutazone for anti-inflammatory applications, metamizole for analgesic effects, and eventually more sophisticated derivatives like celecoxib for selective cyclooxygenase-2 inhibition.

The evolution toward more complex pyrazole derivatives like (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine reflects advances in synthetic methodology and deepening understanding of molecular design principles developed throughout the latter half of the 20th century. The systematic placement of substituents at specific ring positions demonstrates sophisticated appreciation for how electronic and steric effects can be manipulated to achieve desired molecular properties. This compound represents the culmination of nearly 140 years of pyrazole chemistry development, embodying both classical structural principles and contemporary synthetic sophistication.

Significance in Contemporary Chemical Research

The contemporary significance of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine extends beyond its individual molecular properties to encompass its role as a representative example of modern heterocyclic drug design and chemical biology research. Current research applications for this compound and related pyrazole derivatives span multiple disciplines, including medicinal chemistry, agricultural chemistry, and materials science. The specific structural features of this compound make it particularly valuable for investigating structure-activity relationships in pyrazole chemistry, as the combination of electron-donating and electron-withdrawing substituents provides opportunities to study electronic effects on molecular behavior and biological activity.

In medicinal chemistry research, pyrazole derivatives continue to attract significant attention due to their demonstrated activities across a broad spectrum of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neurological applications. The methylamine functionality in (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is particularly noteworthy because primary amines frequently serve as pharmacophoric elements in drug molecules, capable of forming key interactions with biological targets through hydrogen bonding and electrostatic interactions. This structural feature positions the compound as a potentially valuable scaffold for further medicinal chemistry optimization and development.

The agricultural chemistry applications of pyrazole derivatives have expanded significantly in recent decades, with compounds like fipronil, fenpyroximate, and tebufenpyrad demonstrating the effectiveness of this chemical class as pesticides and fungicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core found in six commercial fungicides that inhibit succinate dehydrogenase illustrates how specific pyrazole modifications can target particular biological pathways. While (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine has a different substitution pattern, its structural features contribute to understanding how pyrazole modifications influence biological activity and selectivity.

Contemporary synthetic methodology development has also benefited from studies of compounds like (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine, as researchers continue to develop more efficient and environmentally friendly approaches to pyrazole synthesis. The compound serves as a target molecule for testing new synthetic routes, catalyst systems, and reaction conditions. Its accessibility through multiple synthetic pathways makes it valuable for comparative studies of different methodological approaches, contributing to the broader goal of developing sustainable chemical processes for heterocyclic compound synthesis.

Properties

IUPAC Name |

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCGZRPPRQGJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355955 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879896-52-3, 400877-11-4 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Vilsmeier-Haack Formylation and Subsequent Reduction

The Vilsmeier-Haack reaction serves as a cornerstone for introducing formyl groups at the 4-position of 3,5-dimethyl-1-phenyl-1H-pyrazole. As detailed in a comprehensive review on pyrazole carbaldehyde synthesis, treatment of 3,5-dimethyl-1-phenyl-1H-pyrazole (30 , R = H) with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 90–120°C generates 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (31 ) . This electrophilic substitution proceeds via a Vilsmeier-Haack adduct, where DMF acts as both solvent and formylating agent.

Subsequent reduction of the aldehyde moiety to the primary amine is achieved using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). For instance, 31 reacts with NaBH₄ at 0°C for 2 hours to yield (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, which is then converted to the corresponding amine via Mitsunobu reaction with phthalimide followed by hydrazinolysis . This two-step process achieves moderate yields (55–65%) but requires careful control of reducing agents to avoid over-reduction.

Reductive Amination of Pyrazole-4-carbaldehyde

Direct reductive amination offers a streamlined route to the target compound. Pyrazole-4-carbaldehyde intermediates, such as 31 , undergo condensation with ammonium acetate (NH₄OAc) in the presence of a reducing agent. For example, stirring 31 with NH₄OAc and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours produces the primary amine in 70–75% yield . This method circumvents the need for protective groups and leverages the inherent reactivity of the aldehyde group.

Mechanistic studies suggest that imine formation precedes borohydride reduction, with the reaction pH critically influencing selectivity. Buffering the system at pH 5–6 using acetic acid minimizes side reactions, such as aldol condensation of the aldehyde .

Nucleophilic Substitution of Halogenated Intermediates

Halogenated pyrazole derivatives serve as precursors for nucleophilic substitution. Bromination of 4-methyl-3,5-dimethyl-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) under radical-initiated conditions (azobisisobutyronitrile, AIBN) yields 4-(bromomethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole. Treatment with aqueous methylamine (CH₃NH₂) in tetrahydrofuran (THF) at 60°C for 8 hours facilitates displacement of the bromide, affording the target amine in 80–85% yield .

This method benefits from high atom economy and scalability, though purification of the brominated intermediate demands column chromatography due to potential di-bromination byproducts.

Condensation and Cyclization of Hydrazine Derivatives

A convergent synthesis route involves constructing the pyrazole ring from hydrazine precursors. Reaction of 3-oxo-2-phenylbutanenitrile with methylhydrazine in ethanol under reflux forms 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile. Hydrolysis of the nitrile group using concentrated hydrochloric acid (HCl) generates the corresponding carboxylic acid, which is reduced to the primary amine via Curtius rearrangement or Hofmann degradation .

While this approach enables modular substitution patterns, the multi-step sequence results in lower overall yields (40–50%) compared to direct functionalization methods.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Vilsmeier-Haack + Reduction | POCl₃, DMF, NaBH₄ | 90–120°C, 2–6 hours | 55–65% | High regioselectivity |

| Reductive Amination | NH₄OAc, NaBH₃CN | RT, 12 hours | 70–75% | One-pot synthesis |

| Nucleophilic Substitution | NBS, CH₃NH₂ | 60°C, 8 hours | 80–85% | Scalable, minimal byproducts |

| Hydrazine Cyclization | Methylhydrazine, HCl | Reflux, 24 hours | 40–50% | Modular substitution |

Mechanistic and Practical Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution in Vilsmeier-Haack reactions, while protic solvents (MeOH, EtOH) favor reductive amination .

-

Catalytic Additives : Lewis acids like zinc chloride (ZnCl₂) accelerate imine formation in reductive amination, reducing reaction times by 30% .

-

Purification Challenges : Silica gel chromatography remains indispensable for isolating amine products, though recrystallization from ethyl acetate/hexane mixtures improves purity for halogenation-derived amines.

Chemical Reactions Analysis

Condensation Reactions (Schiff Base Formation)

The primary amine group readily participates in condensation reactions with carbonyl compounds to form stable Schiff bases. This reactivity is exemplified in several studies:

Reaction with Aldehydes

- Terephthalaldehyde : Under anhydrous methanol at room temperature, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine reacts with terephthalaldehyde to yield a bis-Schiff base product. The reaction proceeds via imine bond formation, confirmed by IR absorption at 1,642 cm⁻¹ (C=N stretch) and NMR spectroscopy .

- 3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde : Condensation with this aldehyde in methanol produces a Schiff base with an E-configuration about the C=N bond. Intramolecular C–H⋯O hydrogen bonding stabilizes the product .

Protection and Deprotection of the Amine Group

The amine functionality can be selectively protected to prevent undesired side reactions during synthetic sequences:

Protection Strategies

- Fmoc Protection : Treatment with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane forms the Fmoc-protected derivative. Deprotection is achieved using piperidine .

- Acetylation : Reaction with acetic anhydride in pyridine yields the corresponding acetamide derivative, confirmed by -NMR (δ 170 ppm for C=O) .

| Protecting Agent | Conditions | Deprotection Method |

|---|---|---|

| Fmoc-Cl | DCM, 0°C, 2h | Piperidine/DMF (20% v/v), 30min |

| Ac₂O | Pyridine, RT, 12h | Hydrolysis (NaOH, H₂O/EtOH) |

Nucleophilic Reactions

The methylamine group acts as a nucleophile in alkylation and acylation reactions:

Alkylation

- Mannich Reaction : Reacts with formaldehyde and secondary amines to form tertiary amine derivatives. For example, coupling with 4-aminoacetophenone in acetonitrile produces a Mannich base .

- Epoxide Ring-Opening : Reacts with epichlorohydrin under basic conditions to generate β-amino alcohols .

Acylation

- Reaction with Acid Chlorides : Benzoyl chloride in THF forms the corresponding benzamide, characterized by a carbonyl stretch at 1,663 cm⁻¹ (IR) .

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Mannich Reaction | Formaldehyde, 4-aminoacetophenone | Tertiary amine derivative | 68% |

| Acylation | Benzoyl chloride | N-Benzoylated derivative | 85% |

Structural and Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form pyrazole oxides or undergo nucleophilic substitution at the methylamine group to yield diverse derivatives.

Biological Studies

In biological contexts, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine has shown promise for its potential pharmacological activities. Research indicates that it may possess antileishmanial and antimalarial properties, making it a candidate for developing new therapeutic agents against these diseases. Additionally, its biochemical interactions suggest it could influence enzyme activity and gene expression through binding mechanisms.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating various conditions such as allergies, hypertension, inflammation, and infections (including bacterial and HIV). Its derivatives have been synthesized and tested for their biological activities, leading to insights into their mechanisms of action . Notably, Schiff bases derived from this compound have been explored for their antithrombotic activity and other medicinal applications .

Case Studies

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Bulk and Lipophilicity: The phenyl group in the target compound provides moderate lipophilicity, ideal for membrane permeability and receptor binding. In contrast, the naphthylmethyl analogue (C₁₇H₁₇N₃) exhibits significantly higher lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

Electronic and Polar Effects: The 3,4-dimethoxybenzyl substituent introduces polar methoxy groups, which could enhance metabolic stability and target affinity through hydrogen bonding. This contrasts with the nonpolar phenyl group in the target compound .

Biological Relevance :

- Pyrazole-4-amines with aryl substituents (e.g., phenyl, naphthylmethyl) are often explored as kinase inhibitors or GPCR modulators due to their planar aromatic systems. Alkyl substituents (e.g., isopropyl) may favor interactions with hydrophobic binding pockets .

Synthetic Accessibility :

- Derivatives with simple alkyl groups (e.g., isopropyl) are typically easier to synthesize than those requiring multi-step functionalization of aromatic rings (e.g., naphthylmethyl) .

Biological Activity

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on recent research findings.

The empirical formula of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is C12H15N3, with a molecular weight of 201.27 g/mol. The compound features a pyrazole ring structure which is known for its ability to form tautomeric forms and engage in various intermolecular interactions, including hydrogen bonding.

The biological activity of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is primarily attributed to its interaction with specific molecular targets within pathogens. Notably, it has shown potent activity against Leishmania aethiopica and Plasmodium berghei , the causative agents of leishmaniasis and malaria, respectively. The compound appears to disrupt critical biological processes in these organisms by fitting into the active sites of essential enzymes, thereby inhibiting their function.

Table 1: Biological Targets and Activities

| Target Organism | Activity Type | Mechanism of Action |

|---|---|---|

| Leishmania aethiopica | Antileishmanial | Inhibition of enzyme activity in metabolic pathways |

| Plasmodium berghei | Antimalarial | Disruption of essential biological processes |

Pharmacological Studies

Recent studies have highlighted the potential therapeutic applications of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine. It has been investigated for its antileishmanial and antimalarial properties. For instance, one study demonstrated that the compound exhibits significant cytotoxicity against Leishmania species by inducing apoptosis in parasitic cells .

Case Study: Antileishmanial Activity

A study conducted by researchers demonstrated that (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine effectively reduced the viability of Leishmania aethiopica in vitro. The results indicated that treatment with this compound led to a decrease in parasitic load and suggested potential for further development as an antileishmanial agent .

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects. According to safety data, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is classified as an eye damage irritant and skin irritant. It also poses specific target organ toxicity upon single exposure. Therefore, careful evaluation of safety profiles is necessary for any therapeutic application.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for synthesizing (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic conditions. For example, analogous pyrazole derivatives are synthesized by reacting substituted hydrazines (e.g., 3,4-dimethylphenylhydrazine) with chalcones in glacial acetic acid containing HCl, followed by reflux and purification via column chromatography (petroleum ether/ethyl acetate) . Optimization involves adjusting molar ratios (e.g., 1:2 substrate-to-hydrazine ratio), reaction time (5–8 hours), and temperature (reflux conditions). Yield improvements (up to 85%) are achieved by recrystallization and monitoring purity via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are solubility challenges addressed?

- Methodological Answer : Nuclear magnetic resonance (NMR), particularly - and -NMR, is essential for confirming substituent positions and stereochemistry. For example, -NMR peaks at δ 2.17–2.22 ppm confirm methyl groups on the pyrazole ring, while aromatic protons appear between δ 6.7–7.7 ppm . Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm). Solubility challenges in aqueous media can be mitigated using deuterated organic solvents (e.g., CDCl) or DMSO-d for NMR analysis .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring influence bioactivity, and what methodologies establish structure-activity relationships (SAR)?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocyclic substituents (e.g., triazoles) alters bioactivity. For SAR studies, systematic modifications (e.g., varying substituents at positions 1, 3, and 5 of the pyrazole) are synthesized and tested in bioassays. For instance, 3,5-dimethylpyrazole derivatives with phenyl groups exhibit enhanced enzyme inhibition, as shown in cytotoxicity assays against cancer cell lines . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or receptors, validated by in vitro IC measurements .

Q. What experimental designs resolve contradictions in reported degradation pathways under environmental conditions?

- Methodological Answer : Long-term stability studies (e.g., Project INCHEMBIOL) evaluate abiotic/biotic degradation by varying pH, temperature, and UV exposure. For example, conflicting data on hydrolysis rates may arise from differences in experimental conditions (e.g., 25°C vs. 40°C). Standardized protocols (e.g., OECD guidelines) should be adopted, with LC-MS/MS monitoring degradation products. Stability under -20°C storage (as recommended for similar compounds) prevents decomposition, but freeze-thaw cycles must be controlled .

Q. How can computational models predict interactions with biological targets, and what are their limitations?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular dynamics simulations assess binding stability. For example, pyrazole-amine derivatives show high affinity for serotonin receptors in silico, but false positives may occur due to oversimplified force fields. Validation requires cross-referencing with experimental IC values and crystallographic data .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.